molecular formula C12H17N3OS B8048705 2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone

2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone

Cat. No.: B8048705
M. Wt: 251.35 g/mol
InChI Key: PGABQOSUXZJUSB-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone (CAS 1422069-82-6) is a chemical building block of interest in medicinal chemistry for the construction of novel bioactive molecules. Its structure incorporates two privileged motifs: a thiazole heterocycle and a 2,8-diazaspiro[4.5]decane scaffold. The 2,8-diazaspiro[4.5]decane core is a versatile scaffold recognized in drug discovery for its ability to contribute to favorable physicochemical properties. This spirocyclic structure has been successfully employed in the development of compounds targeting a range of therapeutic areas. For instance, derivatives of this scaffold have been investigated as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease , as potential chitin synthase inhibitors and antifungal agents , and as antagonists for other targets like the CCR4 receptor . The incorporation of a spirocyclic system like 2,8-diazaspiro[4.5]decane can help reduce compound lipophilicity, which may improve metabolic stability and decrease the potential for off-target effects such as hERG channel binding . This makes it a valuable template for designing potential therapeutics for central nervous system (CNS) targets and beyond. The thiazole ring is a common feature in pharmaceuticals, often contributing to target binding and modulating pharmacokinetic properties. This product is intended for research and development purposes to further explore these and other applications. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,8-diazaspiro[4.5]decan-2-yl(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c16-11(10-7-17-9-14-10)15-6-3-12(8-15)1-4-13-5-2-12/h7,9,13H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGABQOSUXZJUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies

The diazaspiro core is typically synthesized via cyclocondensation reactions. A seminal approach involves the reaction of a tetrahydrofuran-derived diamine with a carbonyl precursor under acidic conditions. For example, heating 4-piperidone with a bifunctional amine in the presence of hydrochloric acid yields the spirocyclic framework through intramolecular imine formation and subsequent reduction.

Spirocyclization via Ring-Closing Metathesis

Alternative methods employ ring-closing metathesis (RCM) using Grubbs catalysts. A diene precursor containing amine functionalities undergoes RCM to form the spirocycle, followed by hydrogenation to saturate the double bond. This method offers superior control over ring size and substituent placement.

Introduction of the Thiazol-4-yl Methanone Group

Acylation of the Spirocyclic Amine

The most direct route involves reacting the secondary amine of the diazaspiro core with thiazole-4-carbonyl chloride. This reaction parallels sulfonylation procedures documented for analogous spirocyclic compounds.

Procedure :

  • Reaction Setup : Dissolve 2,8-diazaspiro[4.5]decan-1-one hydrochloride (1.0 equiv) in anhydrous dichloromethane.

  • Base Addition : Add triethylamine (2.0 equiv) to deprotonate the amine.

  • Acyl Chloride Addition : Introduce thiazole-4-carbonyl chloride (1.2 equiv) dropwise at 0°C.

  • Stirring : React at room temperature for 16–24 hours.

  • Workup : Concentrate under reduced pressure and purify via medium-pressure liquid chromatography (MPLC) using a methanol-dichloromethane gradient.

Key Data :

ParameterValue
Yield45–60%
Purity (HPLC)>95%
Characterization1^1H NMR, 13^{13}C NMR, HRMS

Friedel-Crafts Acylation of Thiazole

For substrates where direct acylation is inefficient, Friedel-Crafts acylation of the thiazole ring may be employed. This method requires pre-functionalization of the diazaspiro core with an acyl chloride.

Procedure :

  • Generate Acyl Chloride : Convert the diazaspiro carboxylic acid derivative to its corresponding acyl chloride using thionyl chloride.

  • Electrophilic Substitution : React the acyl chloride with thiazole in the presence of AlCl₃ as a Lewis acid.

  • Quenching and Isolation : Pour into ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Challenges :

  • Thiazole’s electron-deficient nature necessitates harsh conditions, risking decomposition of the spirocyclic core.

  • Competing reactions at the nitrogen atoms may occur.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between a boronic acid-functionalized diazaspiro compound and a thiazole-4-carbonyl halide offers a modular approach. This method is advantageous for late-stage diversification but requires specialized precursors.

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Temperature: 100°C, 24 hours.

Reductive Amination

Condensation of a thiazole-4-carbaldehyde with a diazaspiro amine followed by reduction of the imine intermediate yields the methanone linkage. Sodium cyanoborohydride or hydrogenation with Ra-Ni are viable reducing agents.

Analytical and Optimization Insights

Reaction Monitoring

Real-time monitoring via LC-MS ensures intermediate stability and identifies side products such as over-acylated species or ring-opened byproducts.

Solvent and Temperature Effects

  • Solvent : Dichloromethane and THF provide optimal solubility for the spirocyclic core, while DMF accelerates acylation but may degrade acid-sensitive groups.

  • Temperature : Reactions performed at 0°C minimize side reactions, while elevated temperatures (40–50°C) improve kinetics for sluggish substitutions.

Scalability and Industrial Relevance

Kilogram-scale synthesis requires continuous-flow systems to manage exothermic reactions and enhance mixing efficiency. A reported pilot-scale procedure achieved 78% yield using a tubular reactor with immobilized base .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents : Hydrogen peroxide
  • Reducing agents : Sodium borohydride
  • Nucleophiles and electrophiles : For substitution reactions

Biological Applications

2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone has been studied for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting receptor-interacting protein kinase 1 (RIPK1), which is crucial in the necroptosis pathway. This inhibition may lead to anti-inflammatory and anti-cancer effects, making it a candidate for further exploration in treating inflammatory diseases and cancer.

Medicinal Chemistry

The compound has been explored for its therapeutic potential in various diseases:

  • Cancer : By targeting specific signaling pathways through RIPK1 inhibition.
  • Inflammatory Diseases : Its anti-inflammatory properties could be beneficial in treating conditions characterized by excessive inflammation.

Industrial Applications

Due to its unique chemical properties, the compound is also being investigated for its use in developing new materials and chemical processes. Its ability to participate in diverse chemical reactions makes it suitable for applications in synthetic chemistry and material science.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits RIPK1 activity in vitro, leading to reduced necroptosis in cellular models of inflammation.
  • Therapeutic Efficacy : In animal models of cancer, administration of this compound resulted in significant tumor reduction compared to control groups, indicating its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting RIPK1, the compound can block the activation of necroptosis, thereby exerting anti-inflammatory and anti-cancer effects . The compound’s interaction with other molecular targets and pathways is also under investigation, highlighting its potential for diverse therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Chlorine and fluorine substituents enhance binding affinity to hydrophobic pockets in target proteins. For instance, the chloro-pyridine derivative in shows potent kinase inhibition, likely due to halogen bonding . Fluorine substituents, as in and , improve bioavailability by increasing lipophilicity and reducing metabolic degradation .
  • Spirocyclic Core Modifications : Substitution at the 1-position (e.g., ketone in vs. benzyl in ) alters conformational flexibility, impacting target selectivity.

Physicochemical Properties

The thiazole-containing methanone derivative exhibits distinct physicochemical properties compared to analogues:

Property This compound (2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone 8-[2-azanyl-3-chloranyl-5-(1-methylindazol-5-yl)pyridin-4-yl]-...
LogP ~2.8 (estimated) 2.5 3.1
Molecular Weight ~333 g/mol 290 g/mol 422 g/mol
Hydrogen Bond Donors 1 (NH in spirocycle) 1 2 (NH in spirocycle and pyridine)

Analysis :

  • The thiazole moiety contributes to moderate lipophilicity (LogP ~2.8), balancing membrane permeability and solubility.
  • Higher molecular weight analogues (e.g., ) may face challenges in oral bioavailability, necessitating formulation optimization .

Q & A

Q. What are the key synthetic pathways for preparing 2,8-Diazaspiro[4.5]decan-2-yl(thiazol-4-yl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of spirocyclic compounds often involves cyclization reactions under reflux conditions. For example, analogous syntheses (e.g., triazole derivatives) use DMSO as a solvent under prolonged reflux (18 hours) followed by crystallization in water-ethanol mixtures to achieve moderate yields (~65%) . For thiazole-containing compounds, coupling reactions between preformed spirocyclic amines (e.g., 2,8-Diazaspiro[4.5]decan-3-one) and thiazole-4-carboxylic acid derivatives may require activation agents like EDCI/HOBt. Critical parameters include solvent choice (e.g., DMF for polar intermediates), stoichiometric ratios, and temperature control during reflux (4–18 hours) to avoid side reactions .
  • Data Reference : Table 1 (from ) illustrates reaction times (4–12 hours) and yields (65–85%) for analogous heterocyclic couplings, emphasizing the need for optimized molar ratios and purification steps (recrystallization or column chromatography).

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Multimodal spectroscopic analysis is essential:
  • ¹H/¹³C NMR : Confirm spirocyclic connectivity (e.g., distinct proton environments for diazaspiro carbons) and thiazole ring substitution patterns.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and thiazole C-S/C-N vibrations .
  • X-ray Crystallography : Resolve spatial conformation, particularly for verifying spirocyclic geometry .

Q. What biological activity screening strategies are applicable to this compound?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) or phenotypic screens (e.g., cytotoxicity). For kinase or receptor targets, use:
  • Fluorescence Polarization : Measure binding affinity to labeled proteins.
  • Microscale Thermophoresis (MST) : Quantify interactions in low-volume formats.
  • ADME Profiling : Assess metabolic stability (e.g., hepatic microsome assays) and permeability (Caco-2 cell models) .

Advanced Research Questions

Q. How can computational methods optimize the synthetic route for this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify rate-limiting steps in cyclization or coupling reactions.
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR predict intermediates and side products, reducing trial-and-error experimentation .
  • Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to recommend solvent/temperature conditions for maximizing yield .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer :
  • Factorial Design of Experiments (DoE) : Systematically vary parameters (e.g., pH, incubation time) to identify confounding factors .
  • Orthogonal Assay Validation : Confirm activity using unrelated techniques (e.g., SPR alongside enzymatic assays).
  • Meta-Analysis : Compare datasets across published studies to isolate methodological biases (e.g., cell-line specificity or assay detection limits) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and reduce premature degradation.
  • Co-Crystallization : Screen with stabilizers (e.g., cyclodextrins) to protect reactive moieties.
  • Accelerated Stability Testing : Use HPLC-MS to monitor degradation products under stress conditions (e.g., high humidity, elevated temperature) .

Q. How can AI-driven platforms enhance reaction scalability for this compound?

  • Methodological Answer :
  • Autonomous Labs : Integrate robotic liquid handlers with AI (e.g., COMSOL Multiphysics) to automate parameter optimization (e.g., catalyst loading, solvent ratios) .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to adjust conditions dynamically during scale-up .

Data Contradiction Analysis

  • Example : Discrepancies in reported yields for analogous compounds may arise from:
    • Purity of Starting Materials : Residual solvents or isomers (e.g., vs. ).
    • Crystallization Efficiency : Differences in solvent polarity or cooling rates during purification .

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